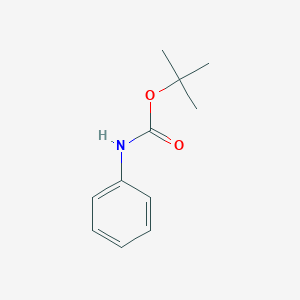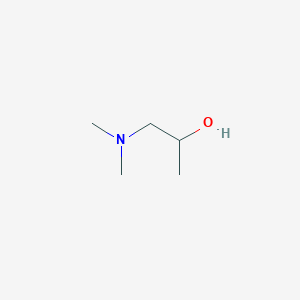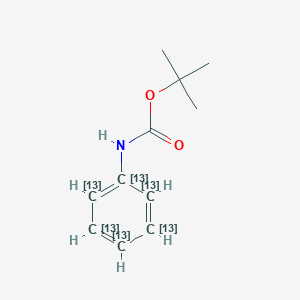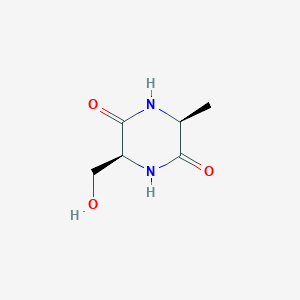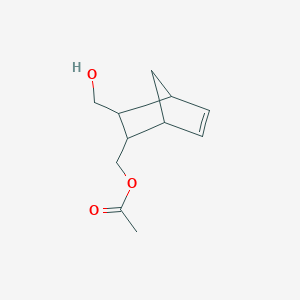
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, also known as AMBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as an intermediate for the synthesis of complex molecules. However, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene also has several limitations, including its instability under certain conditions and the need for chiral separation of its enantiomers.
Direcciones Futuras
There are several future directions for the study of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, including the development of more efficient synthesis methods, the exploration of its potential applications in materials science and organic synthesis, and the investigation of its mechanisms of action in various disease models. Additionally, further studies are needed to determine the safety and efficacy of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene in humans, as well as its potential for drug development.
Métodos De Síntesis
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and maleic anhydride in the presence of a catalyst such as zinc chloride. This method yields a racemic mixture of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been shown to have antitumor, anti-inflammatory, and analgesic properties. In materials science, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been used as a versatile intermediate for the synthesis of complex molecules.
Propiedades
Número CAS |
131320-81-5 |
|---|---|
Nombre del producto |
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene |
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate |
InChI |
InChI=1S/C11H16O3/c1-7(13)14-6-11-9-3-2-8(4-9)10(11)5-12/h2-3,8-12H,4-6H2,1H3 |
Clave InChI |
GRQPTGXDINMECF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C2CC(C1CO)C=C2 |
SMILES canónico |
CC(=O)OCC1C2CC(C1CO)C=C2 |
Sinónimos |
2-(acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene 2-AMHMBH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



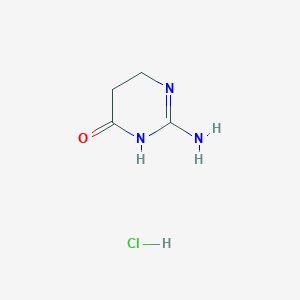
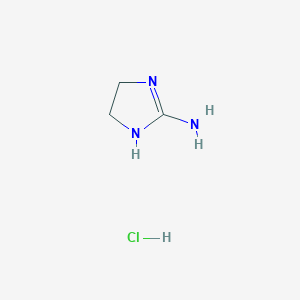
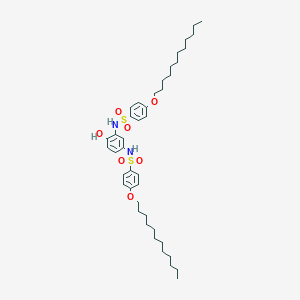
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)


![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
